molecular formula C9H17Cl2N3O2 B1421833 methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride CAS No. 1305712-50-8

methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride

Cat. No. B1421833
M. Wt: 270.15 g/mol
InChI Key: SMDFCOXKMBYLJD-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride” is a chemical compound with potential applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is an important raw material and intermediate used in these fields .


Physical And Chemical Properties Analysis

This compound is a clear colorless to yellow or pale orange to red liquid . It has an assay (GC) of ≥96.0% and a refractive index of 1.5395-1.5445 @ 20°C . It is slightly soluble in water . The predicted boiling point is 799.1±60.0 °C, and the predicted density is 1.40±0.1 g/cm3 .

Scientific Research Applications

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor, especially in the context of protecting steel in acidic environments. Investigations reveal that derivatives of this compound, such as BT36 and BT43, are highly effective in preventing the corrosion of C38 steel in hydrochloric acid solutions. The protection efficiency of these compounds can exceed 95%, even at low concentrations. These inhibitors function by polarizing and transferring charges, following the Langmuir adsorption isotherm, correlating well with quantum chemical data calculated through DFT methods (Missoum et al., 2013).

Catalytic Properties

Derivatives of methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride have been synthesized and examined for their catalytic properties. Copper (II) complexes of these compounds are reported to be effective catalysts for the oxidation of catechol substrate to quinone with dioxygen at ambient conditions. The efficiency of the catalytic action varies depending on the specific compound and its complex formation (Boussalah et al., 2009).

Metal Ion Analysis

This compound has been utilized as an ion-pairing reagent for the separation and determination of common metal ions. Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP) has been specifically used for this purpose, providing a means to qualitatively and quantitatively analyze metal ions like Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+ in pharmaceutical vitamin preparations and various water samples (Belin & Gülaçar, 2005).

Synthesis of Pyrazole Derivatives

Research indicates the compound's utility in synthesizing a variety of pyrazole derivatives, which are important in the development of new pharmaceuticals and materials. These derivatives have shown potential in the treatment of diseases and as corrosion inhibitors, illustrating the compound's diverse application in chemical synthesis (Titi et al., 2020).

Safety And Hazards

This compound is air sensitive and should be stored away from air . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should also be stored away from oxidizing agents . The compound is labeled with the GHS07 hazard pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.2ClH/c1-12-6-7(5-11-12)3-8(4-10)9(13)14-2;;/h5-6,8H,3-4,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDFCOXKMBYLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(CN)C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
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methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
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methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
Reactant of Route 4
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
Reactant of Route 5
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
Reactant of Route 6
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride

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